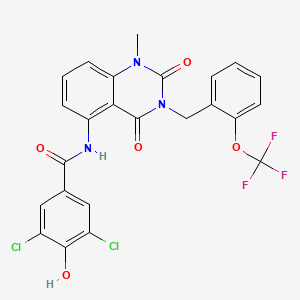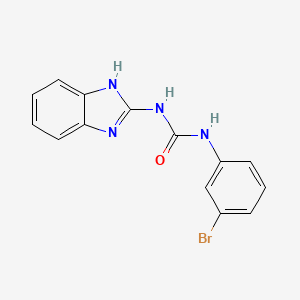
1-(1H-benzimidazol-2-yl)-3-(3-bromophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-benzimidazol-2-yl)-3-(3-bromophenyl)urea is a chemical compound that belongs to the class of benzimidazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of both benzimidazole and bromophenyl groups in its structure imparts unique chemical and physical properties, making it a valuable subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-benzimidazol-2-yl)-3-(3-bromophenyl)urea typically involves the reaction of 2-aminobenzimidazole with 3-bromophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1H-benzimidazol-2-yl)-3-(3-bromophenyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products
Oxidation: Formation of benzimidazole derivatives with oxidized side chains.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups replacing the bromine atom.
Applications De Recherche Scientifique
1-(1H-benzimidazol-2-yl)-3-(3-bromophenyl)urea has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: The compound can be utilized as a catalyst in various chemical reactions and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 1-(1H-benzimidazol-2-yl)-3-(3-bromophenyl)urea involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in cancer cells or microorganisms. The benzimidazole moiety is known to interact with DNA and proteins, while the bromophenyl group can enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-(1H-benzimidazol-2-yl)-3-(3-bromophenyl)urea can be compared with other benzimidazole derivatives such as:
1-(1H-benzimidazol-2-yl)-3-phenylurea: Lacks the bromine atom, resulting in different chemical and biological properties.
1-(1H-benzimidazol-2-yl)-3-(4-bromophenyl)urea: The bromine atom is positioned differently, which can affect the compound’s reactivity and interactions.
1-(1H-benzimidazol-2-yl)-3-(3-chlorophenyl)urea: The chlorine atom can impart different electronic and steric effects compared to the bromine atom.
The unique combination of the benzimidazole and 3-bromophenyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C14H11BrN4O |
|---|---|
Poids moléculaire |
331.17 g/mol |
Nom IUPAC |
1-(1H-benzimidazol-2-yl)-3-(3-bromophenyl)urea |
InChI |
InChI=1S/C14H11BrN4O/c15-9-4-3-5-10(8-9)16-14(20)19-13-17-11-6-1-2-7-12(11)18-13/h1-8H,(H3,16,17,18,19,20) |
Clé InChI |
KBSKAIKFLIAYFA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)NC(=O)NC3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



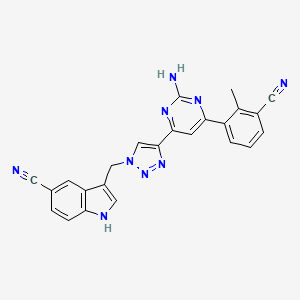

![N-[1-[[2,4-bis(trifluoromethyl)phenyl]methyl]-2,3-dihydroindol-5-yl]cyclohexanesulfonamide](/img/structure/B15137351.png)

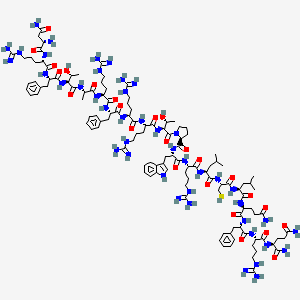
![2-[3,5-dicyano-6-(dimethylamino)-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide](/img/structure/B15137358.png)

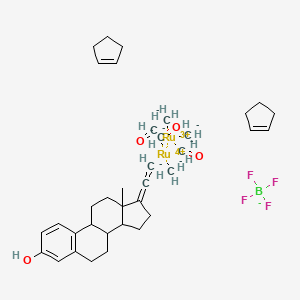
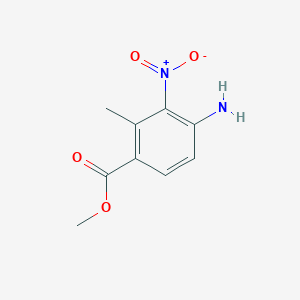

![1-ethyl-1-[4-(1H-imidazol-5-ylmethyl)-2,3-dihydro-1,4-benzoxazin-6-yl]-3-methylurea](/img/structure/B15137390.png)
